molecular formula C11H11NO4 B1352269 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid CAS No. 99843-60-4

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid

Cat. No.: B1352269
CAS No.: 99843-60-4
M. Wt: 221.21 g/mol
InChI Key: YGPRYYXPWYNZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol . It is used primarily in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a hydroxy group, a pyrrolidinone ring, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 2-pyrrolidinone under specific conditions. The reaction is generally carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is often produced in research laboratories using standard organic synthesis techniques. These methods involve the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce a hydroxyl group .

Mechanism of Action

Properties

IUPAC Name

2-hydroxy-4-(2-oxopyrrolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-9-6-7(3-4-8(9)11(15)16)12-5-1-2-10(12)14/h3-4,6,13H,1-2,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGPRYYXPWYNZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC(=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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